molecular formula C5H12ClNO B2745662 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride CAS No. 1989672-07-2

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

Cat. No.: B2745662
CAS No.: 1989672-07-2
M. Wt: 137.61
InChI Key: BYHSFTFGFCNWQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride involves the reaction of allyl alcohol with ethylene oxide to form 2-(prop-2-en-1-yloxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(prop-2-en-1-yloxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a reagent in enzyme assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its allyloxy group can undergo electrophilic addition, while the amine group can form hydrogen bonds and ionic interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-prop-2-enoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHSFTFGFCNWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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